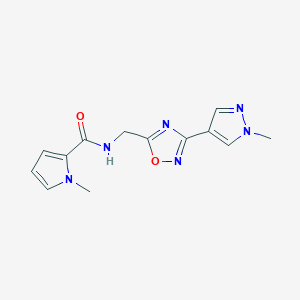
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitubercular properties, as well as its mechanism of action and structure-activity relationship (SAR).
Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrrole ring, a pyrazole moiety, and an oxadiazole unit. The synthesis typically involves multi-step reactions that incorporate various heteroaryl aldehydes and hydrazines under controlled conditions to yield the target compound efficiently.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to This compound . For instance, derivatives with similar scaffolds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. One study reported compounds with IC50 values as low as 0.52 μM against COX-II, demonstrating significant anti-inflammatory effects in vivo .
| Compound | IC50 (COX-II) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 μM | 10.73 |
| Celecoxib | 0.78 μM | 9.51 |
The findings suggest that modifications to the pyrazole and oxadiazole moieties can enhance selectivity and potency against COX-II, indicating a promising pathway for developing new anti-inflammatory agents.
Antitubercular Activity
The antitubercular activity of similar compounds has also been investigated. A series of pyrazolyl derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that certain structural modifications significantly improved their efficacy against TB pathogens. For example, docking studies revealed that these compounds effectively bind to the active site of mycobacterial enoyl reductase (InhA), a crucial enzyme for mycobacterial fatty acid synthesis .
| Compound | Docking Score | Glide Energy (kcal/mol) |
|---|---|---|
| Compound A | -8.267 | -54.856 |
| Compound B | -6.041 | -3.952 |
These results underscore the importance of structural diversity in enhancing antitubercular activity.
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Interaction with Receptors : The compound may interact non-covalently with various receptors involved in inflammation and infection processes.
- Modulation of Gene Expression : Some derivatives have been reported to influence gene expression related to inflammatory responses.
Case Studies
Several case studies illustrate the effectiveness of this class of compounds:
- Case Study 1 : A derivative exhibited a significant reduction in inflammation markers in animal models, achieving a 64% inhibition rate compared to standard treatments like Celecoxib.
- Case Study 2 : In vitro studies showed that specific modifications to the oxadiazole unit enhanced binding affinity to target enzymes in M. tuberculosis, leading to improved antitubercular activity.
特性
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-5-3-4-10(18)13(20)14-7-11-16-12(17-21-11)9-6-15-19(2)8-9/h3-6,8H,7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYPSVVHZNXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














